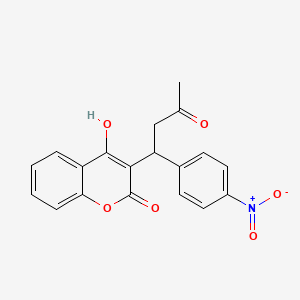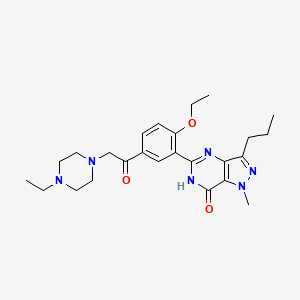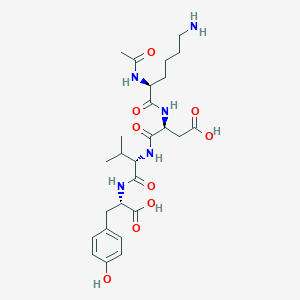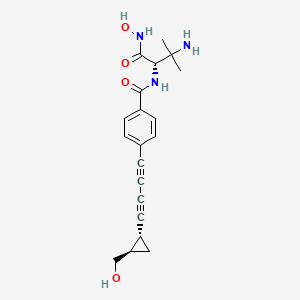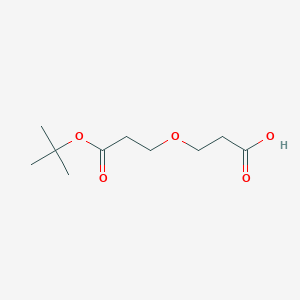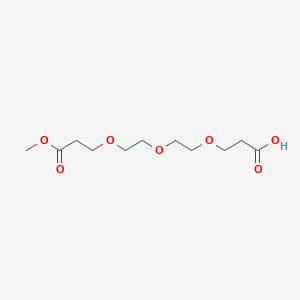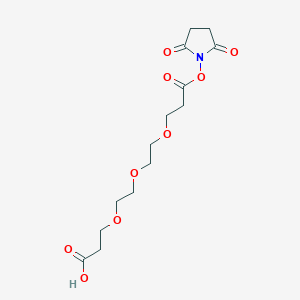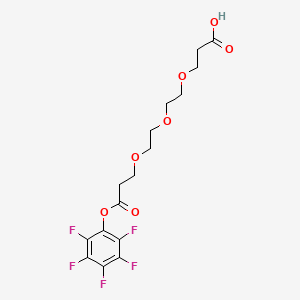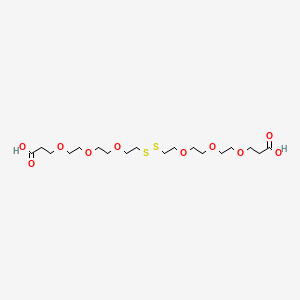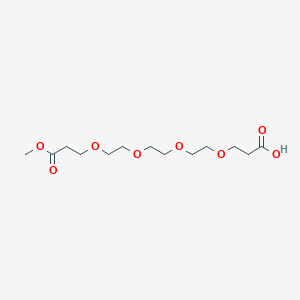![molecular formula C21H20ClN5O B605205 N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1637300-25-4](/img/structure/B605205.png)
N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” belongs to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are characterized by a pyrimidine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through heteroannulation of a hydrazino derivative with either orthoesters or carbon disulfide in pyridine followed by S-alkylation .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The compound likely has a complex 3D structure due to the fused ring system and various substituents.Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of similar compounds involve Dimroth rearrangement in both acidic and basic media .Applications De Recherche Scientifique
GPR3 Inverse Agonist
AF64394 is an inverse agonist of the orphan G protein-coupled receptor GPR3 . It selectively inhibits cAMP accumulation in HEK293 cells expressing GPR3 over GPR6 or GPR12 .
Alzheimer’s Disease Research
GPR3 mediates the formation of amyloid-β peptides in neurons by interacting with β-arrestin2 and stimulating γ-secretase activity. This suggests the therapeutic potential for tackling Alzheimer’s disease with GPR3 antagonists or inverse agonists, such as AF64394 .
Metabolic Disorders Research
Advanced GPR3 agonists could represent promising drugs against metabolic disorders because upregulated expression of the receptor in adipocytes drives energy expenditure and amplifies the physiological response to caloric excess .
Reproductive Disorders Research
GPR3 maintains meiotic arrest in oocytes by keeping increased levels of cAMP. Agonists of this receptor, like AF64394, could therefore provide clues to treat reproductive disorders .
Neurological Research
In the central nervous system, GPR3/6/12―GPR3 in particular―is associated with neurite outgrowth, neuronal cell survival, and axonal regeneration .
Real-Time Binding Studies
The development of fluorescent AF64394 analogues enables real-time binding studies for the orphan class A GPCR GPR3 .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of AF64394 is the GPR3 receptor , a G protein-coupled receptor . GPR3 is predominantly expressed in the brain, but it is also detected in the testis, ovary, eye, and other peripheral organs .
Mode of Action
AF64394 acts as an inverse agonist for the GPR3 receptor . An inverse agonist is a type of ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. AF64394 has a pIC50 value of 7.3, indicating a strong binding affinity .
Biochemical Pathways
GPR3 is part of a cluster of class A orphan GPCRs that are phylogenetically related to lipid receptors such as CB 1/2, LPAR 1−5, S1PR 1−5, and melanocortin receptors . The expression of GPR3 results in constitutive stimulation of adenylate cyclase (AC) and, thus, elevated levels of the second messenger cAMP .
Pharmacokinetics
It is known that af64394 and related compounds are relatively lipophilic . This lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The action of AF64394 as a GPR3 inverse agonist can have several molecular and cellular effects. For instance, GPR3 is associated with neurite outgrowth, neuronal cell survival, and axonal regeneration . Furthermore, GPR3 mediates the formation of amyloid-β peptides in neurons by interacting with β-arrestin2 and stimulating γ-secretase activity . Therefore, the action of AF64394 could potentially influence these processes.
Action Environment
The action, efficacy, and stability of AF64394 can be influenced by various environmental factors. For instance, the lipophilic nature of AF64394 suggests that it may interact with lipid environments, such as cell membranes, which could influence its action . .
Propriétés
IUPAC Name |
N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYNZQXAAWPAGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

